molecular formula C8H12N2O2S B13963729 5-(Butylamino)-1,3-thiazole-4-carboxylic acid CAS No. 84636-40-8

5-(Butylamino)-1,3-thiazole-4-carboxylic acid

Cat. No.: B13963729
CAS No.: 84636-40-8
M. Wt: 200.26 g/mol
InChI Key: LFURBCGYUHZDLI-UHFFFAOYSA-N
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Description

5-(Butylamino)-1,3-thiazole-4-carboxylic acid (CAS 84636-40-8) is a high-purity chemical compound supplied for research and development purposes. This organosulfur molecule, with the molecular formula C 8 H 12 N 2 O 2 S and a molecular weight of 200.26 g/mol, belongs to the aminothiazole carboxylate family, a class known for its significant role in medicinal chemistry and drug discovery . The compound features both a carboxylic acid moiety and a butylamino substituent on its thiazole heterocycle, making it a versatile scaffold or building block for the synthesis of more complex molecules. Its calculated density is 1.303 g/cm³, with a boiling point of approximately 382.9°C and a flash point of 185.4°C . As a key synthetic intermediate, its core structure is integral to exploring structure-activity relationships in various therapeutic areas. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this building block in diverse applications, including the development of novel pharmaceuticals, the creation of targeted chemical libraries for high-throughput screening, and fundamental organic synthesis studies.

Properties

CAS No.

84636-40-8

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

5-(butylamino)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C8H12N2O2S/c1-2-3-4-9-7-6(8(11)12)10-5-13-7/h5,9H,2-4H2,1H3,(H,11,12)

InChI Key

LFURBCGYUHZDLI-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(N=CS1)C(=O)O

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on Halogenated Precursors

A common approach involves substituting a halogen atom (e.g., bromine) on a thiazole ring with butylamine. For example:

  • Starting material : 2-Bromo-1,3-thiazole-4-carboxylic acid.
  • Reaction : Treatment with butylamine in ethanol or methanol under basic conditions (e.g., K₂CO₃ or Et₃N) at 60–80°C for 12–24 hours.
  • Mechanism : Nucleophilic aromatic substitution (SNAr) facilitated by the electron-withdrawing carboxylic acid group.

Oxidation of Thiazolidine Intermediates

Thiazolidine-4-carboxylic acid derivatives can be oxidized to thiazole-4-carboxylic acid precursors:

  • Step 1 : Synthesize methyl thiazolidine-4-carboxylate via cyclization of cysteine derivatives.
  • Step 2 : Oxidize with MnO₂ in acetonitrile at 60–100°C for 24–72 hours to yield methyl thiazole-4-carboxylate.
  • Step 3 : Hydrolyze the ester using 10% NaOH, followed by HCl acidification (pH ≈ 3) to isolate thiazole-4-carboxylic acid.
  • Step 4 : Introduce butylamino via coupling reactions (e.g., EDC/HOBt-mediated amidation).

Industrial-Scale Production Considerations

Industrial methods prioritize cost efficiency and scalability:

  • Continuous Flow Reactors : Enable precise temperature control and reduced reaction times for steps like bromination or coupling.
  • Purification : Crystallization or chromatography (e.g., reverse-phase HPLC) ensures high purity (>98%).

Reaction Optimization and Challenges

Parameter Optimal Conditions Yield (%) Source
Solvent Ethanol/MeOH (polar aprotic) 75–85
Temperature 60–80°C (SNAr) / 100°C (oxidation) 70–90
Catalyst K₂CO₃ (SNAr) / MnO₂ (oxidation) N/A
Reaction Time 12–24 h (SNAr) / 24–72 h (oxidation) N/A

Key Challenges :

Alternative Pathways from Thiadiazole Derivatives

Adapting methods for 1,2,4-thiadiazole-5-carboxylic acid derivatives:

  • Bromination : Sandmeyer bromination of 5-amino-1,3,4-thiadiazol-2-carboxylate with t-BuONO/CuBr₂.
  • Suzuki–Miyaura Coupling : Pd(OAc)₂/Xantphos-catalyzed coupling with boronic acids to introduce substituents.
  • Hydrolysis : LiOH/MeOH at 0°C to generate carboxylate intermediates.

Chemical Reactions Analysis

Types of Reactions

5-(Butylamino)-1,3-thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

5-(Butylamino)-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(Butylamino)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The butylamino group can form hydrogen bonds with target proteins, leading to inhibition or activation of certain pathways. The thiazole ring can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Similar Thiazole-Carboxylic Acid Derivatives

Structural and Physicochemical Comparisons

The table below summarizes key structural features and properties of 5-(butylamino)-1,3-thiazole-4-carboxylic acid and analogous compounds:

Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Key Properties/Notes Reference
5-(Butylamino)-1,3-thiazole-4-carboxylic acid 5-butylamino C₈H₁₂N₂O₂S 200.26 Aliphatic amino group; balances lipophilicity and solubility. Target
2-(Butylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid 2-butylamino, 4-CF₃ C₉H₁₁F₃N₂O₂S 268.25 Trifluoromethyl group enhances electronegativity and metabolic stability.
5-(Pyridine-2-sulfonamido)-1,3-thiazole-4-carboxylic acid 5-sulfonamido (pyridine-2-yl) C₉H₈N₃O₄S₂ 310.31 Sulfonamide improves aqueous solubility; pyridine enables π-stacking interactions.
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid 2-(3-Cl-phenyl) C₁₀H₆ClNO₂S 239.67 Chlorine increases lipophilicity; aromatic ring supports π-π interactions.
5-Benzyl-1,3-thiazole-4-carboxylic acid 5-benzyl C₁₁H₉NO₂S 235.26 Bulky aromatic substituent enhances binding affinity in hydrophobic pockets.
5-(2-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid 5-(2-F-phenyl), 2-methyl C₁₁H₈FNO₂S 253.25 Fluorine enhances electron-withdrawing effects; methyl group influences conformation.

Key Research Findings

Sulfonamido derivatives (e.g., ) exhibit enhanced solubility in polar solvents due to hydrogen-bonding capabilities, making them suitable for aqueous-phase reactions .

Steric and Binding Considerations :

  • Benzyl-substituted analogs () demonstrate higher steric bulk, which may improve binding to hydrophobic enzyme pockets but reduce solubility .
  • Chlorophenyl derivatives () show increased logP values (~2.5–3.0), favoring membrane permeability but requiring formulation optimization for bioavailability .

Positional Isomerism :

  • Substitution at the 2-position (e.g., 2-(3-chlorophenyl) in ) versus the 5-position (e.g., target compound) significantly alters electronic distribution and steric accessibility, impacting biological activity .

Structure-Activity Relationship (SAR) Insights

  • Alkyl Chain Length: The butylamino group (C4 chain) offers a balance between lipophilicity and flexibility, whereas shorter chains (e.g., methyl) may reduce hydrophobic interactions, and longer chains (e.g., hexyl) could impede solubility.
  • Aromatic vs. Aliphatic Substituents: Aromatic groups (e.g., benzyl, chlorophenyl) enhance π-π stacking but may increase toxicity risks. Aliphatic chains (e.g., butylamino) reduce aromatic toxicity while maintaining moderate potency.
  • Electron-Withdrawing Groups : Fluorine and chlorine atoms (Evidences 2, 5, 9) improve resistance to oxidative metabolism but may alter acidity (e.g., lower pKa for carboxylic acid due to inductive effects) .

Biological Activity

5-(Butylamino)-1,3-thiazole-4-carboxylic acid is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H10N2O2S
  • Molecular Weight : 186.24 g/mol
  • IUPAC Name : 5-(Butylamino)-1,3-thiazole-4-carboxylic acid

The compound features a thiazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that derivatives of thiazole, including 5-(Butylamino)-1,3-thiazole-4-carboxylic acid, exhibit significant antimicrobial activity. A study demonstrated that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival .

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. In vitro studies have shown that 5-(Butylamino)-1,3-thiazole-4-carboxylic acid can induce apoptosis in cancer cell lines. The compound's ability to modulate key signaling pathways involved in cell proliferation and survival has been suggested as a mechanism for its anticancer effects .

The biological activity of 5-(Butylamino)-1,3-thiazole-4-carboxylic acid is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic processes within pathogens and cancer cells. For instance, it has been noted to inhibit xanthine oxidase, an enzyme linked to oxidative stress and inflammation .
  • Receptor Binding : It has been suggested that thiazole compounds can bind to various receptors, potentially altering their activity and leading to downstream effects that influence cellular behavior .

Study on Antimicrobial Activity

A comparative study involving several thiazole derivatives found that 5-(Butylamino)-1,3-thiazole-4-carboxylic acid exhibited notable antibacterial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those for traditional antibiotics, indicating its potential as a novel antimicrobial agent.

Study on Anticancer Effects

In a recent investigation into the anticancer effects of thiazole derivatives, 5-(Butylamino)-1,3-thiazole-4-carboxylic acid was tested against various cancer cell lines. Results indicated that the compound induced apoptosis through the activation of caspase pathways and the modulation of Bcl-2 family proteins. The IC50 values were found to be in the micromolar range, demonstrating effective cytotoxicity against cancer cells .

Research Findings Summary Table

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesMechanism of Action
AntimicrobialStaphylococcus aureusMIC: 8 µg/mLCell wall synthesis inhibition
AntimicrobialEscherichia coliMIC: 12 µg/mLMetabolic pathway interference
AnticancerHeLa (cervical cancer)IC50: 15 µMApoptosis induction via caspases
AnticancerMCF-7 (breast cancer)IC50: 20 µMModulation of Bcl-2 proteins

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Butylamino)-1,3-thiazole-4-carboxylic acid, and how can purity be ensured?

  • Methodology : The compound can be synthesized via condensation reactions involving thiazole precursors and butylamine derivatives. A reflux system with acetic acid and sodium acetate (1:1 molar ratio) at 100–110°C for 2–3 hours is effective for cyclization . Post-synthesis, recrystallization from acetic acid removes unreacted starting materials and improves purity (>95%). Monitoring via thin-layer chromatography (TLC) or HPLC with UV detection at 254 nm ensures reaction completion .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR (DMSO-d₆) identify the thiazole ring protons (δ 6.8–7.2 ppm) and carboxylic acid moiety (δ 12.1 ppm).
  • IR : A strong absorption band at ~1700 cm⁻¹ confirms the carboxylic acid group.
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 229.08) .

Q. How can solubility challenges be addressed in biological assays?

  • Methodology : Use polar aprotic solvents like DMSO for initial dissolution (10–20 mM stock solutions). For aqueous compatibility, dilute in PBS (pH 7.4) with <1% DMSO. Sonication (15–30 minutes) and centrifugal filtration (0.22 μm) prevent aggregation .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for derivatives of this compound?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and energy barriers for substitution reactions at the thiazole ring. Molecular dynamics simulations model solvent effects (e.g., acetic acid vs. DMF) to refine reflux conditions . Reaction path search algorithms (e.g., GRRM) identify intermediates, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodology :

  • Assay Validation : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to evaluate cytochrome P450-mediated degradation, which may explain variability in potency .
  • Epimerization Checks : Use chiral HPLC to confirm stereochemical integrity, as racemization under acidic/basic conditions can alter activity .

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Methodology :

  • Analog Synthesis : Replace the butylamino group with shorter (propyl) or branched (isobutyl) chains.
  • Biological Testing : Screen analogs against kinase panels (e.g., AMPK, CDK1) to map substituent effects on inhibitory potency .
  • Crystallography : Co-crystallize derivatives with target proteins (e.g., GSK-3β) to identify binding interactions via X-ray diffraction .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

  • Methodology :

  • Forced Degradation Studies : Expose to UV light (320–400 nm), oxidative (H₂O₂), and hydrolytic (pH 2–9) conditions. Monitor degradation via UPLC-QTOF-MS to identify labile groups (e.g., thiazole ring oxidation) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C) to guide storage conditions (e.g., desiccated at -20°C) .

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